N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-propyl-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-2-4-15-6-8-16(9-7-15)19(21)20(17-10-11-17)13-12-18-5-3-14-22-18/h3,5-9,14,17H,2,4,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWTLJRRXFCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. Common synthetic routes include:
Amidation Reaction: The benzamide core can be synthesized through the reaction of a benzoyl chloride with an amine under basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and benzamide core are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Cyclopropyl vs. Bromo/Amino Groups: The target compound’s cyclopropyl group introduces steric constraints absent in analogs like 13 (bromopropyl) and 14 (ethyl(methyl)amino propyl). This may influence binding affinity or metabolic stability .
Substituent Effects on Physicochemical Properties
Substituents critically impact solubility, lipophilicity, and bioavailability:
- Propyl Chain : The 4-propyl substitution on the benzamide core may increase lipophilicity relative to smaller substituents, affecting membrane permeability.
- Thiophen-2-yl Ethyl : This moiety is shared with compounds 13 , 14 , and f , suggesting a conserved role in π-system interactions or receptor binding .
Biological Activity
N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzamide core with several substituents: a cyclopropyl group , a propyl chain , and a thiophene ring . The synthesis typically involves:
- Amidation Reaction : Formation of the benzamide core from benzoyl chloride and an amine.
- Thiophene Substitution : Introduction of the thiophene ring via Suzuki-Miyaura coupling with thiophene boronic acid.
These synthetic routes are critical for producing the compound in high yield and purity, which is essential for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The compound may inhibit certain enzymatic activities, leading to potential therapeutic effects against diseases such as cancer and inflammation. The unique structural components facilitate binding to target sites, enhancing its efficacy.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro. Key findings include:
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the compound's efficacy:
- Cell Line Studies : In experiments involving human cancer cell lines, this compound demonstrated IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound for further development.
- Animal Models : In vivo studies are needed to confirm the therapeutic potential observed in vitro; however, initial results indicate promising outcomes in models of inflammation and tumor growth.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzamide derivatives and thiophene-containing compounds known for their biological activities. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Suprofen | Thiophene ring | Anti-inflammatory |
| Articaine | Thiophene ring | Anesthetic |
| N-benzoyl derivatives | Benzamide core | Varies (antitumor, anti-inflammatory) |
The unique combination of cyclopropyl and propyl groups along with the thiophene structure may provide distinct advantages in terms of selectivity and potency compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
